molecular formula C70H128O10 B1682761 Tetrahexyldecyl ascorbate CAS No. 183476-82-6

Tetrahexyldecyl ascorbate

Cat. No. B1682761
M. Wt: 1129.8 g/mol
InChI Key: OEWBEINAQKIQLZ-CMRBMDBWSA-N
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Description

Tetrahexyldecyl Ascorbate (THD) is a highly stable form of vitamin C that is considered an analogue of L-ascorbic acid . Unlike pure vitamin C (ascorbic acid), tetrahexyldecyl ascorbate is lipid (fat) soluble . It is known to help preserve skin’s collagen and neutralizes free radicals that would otherwise damage skin’s lipids .


Synthesis Analysis

Tetrahexyldecyl Ascorbate is synthesized by combining Ascorbic Acid from non-GMO corn and synthetic Isopalmitoyl Chloride .


Molecular Structure Analysis

The molecular formula of Tetrahexyldecyl Ascorbate is C70H128O10 . Its molecular weight is 1129.8 g/mol .


Physical And Chemical Properties Analysis

Tetrahexyldecyl Ascorbate is typically a clear to pale yellow liquid . It is soluble in oils and fats, making it suitable for oil-based formulations in skincare products .

Scientific Research Applications

Stability and Skin Benefits

  • Stability in Oxidative Environments : Tetrahexyldecyl Ascorbate (THDC) degrades rapidly under oxidative stress but can be stabilized by Acetyl Zingerone (AZ). This stabilization enhances collagen production and exhibits antioxidant effects (Swindell et al., 2021).

Epigenetic Influence

  • Epigenomic Regulation : Ascorbate, the dominant form of vitamin C under physiological pH conditions, including derivatives like THDC, influences genomic activity by regulating epigenomic processes. This includes serving as a cofactor for enzymes that modify DNA and histones, thereby mediating the interface between the genome and environment (Young et al., 2015).

Medical Imaging Applications

  • Contrast Media in MRI : Ascorbate can cancel magnetic resonance imaging (MRI) tissue contrast enhancement induced by nitroxide spin label contrast agents, suggesting its potential in medical imaging applications (Wikstrom et al., 1989).

Genetic and Epigenetic Modifications

  • DNA Hydroxymethylation : Ascorbate significantly enhances Tet methylcytosine dioxygenase-mediated generation of 5-hydroxymethylcytosine in DNA, indicating a role in epigenetic control of genome activity (Minor et al., 2013).

Neuroprotection and Stroke Therapy

  • Protection Against Stroke : Ascorbate has been shown to protect the brain after stroke by enhancing DNA hydroxymethylation and promoting neuroprotective gene expression, demonstrating its potential in stroke therapy (Morris-Blanco et al., 2019).

Role in Plant Biology

  • Plant Biosynthesis and Functions : In plants, ascorbic acid, including derivatives like THDC, is involved in various physiological processes, acting as an enzyme cofactor and influencing photosynthesis, cell growth, and response to oxidative stress (Smirnoff & Wheeler, 2000).

Future Directions

The Asia-Pacific region, particularly China, is anticipated to experience substantial growth in the Tetrahexyldecyl Ascorbate market . The combination of Tetrahexyldecyl Ascorbate and Acetyl Zingerone may improve ascorbic acid delivery, providing a step towards reaching the full potential of ascorbate as an active ingredient in topical preparations .

properties

IUPAC Name

[(2S)-2-[(2R)-3,4-bis(2-hexyldecanoyloxy)-5-oxo-2H-furan-2-yl]-2-(2-hexyldecanoyloxy)ethyl] 2-hexyldecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H128O10/c1-9-17-25-33-37-45-50-58(49-41-29-21-13-5)66(71)76-57-62(77-67(72)59(51-42-30-22-14-6)54-46-38-34-26-18-10-2)63-64(79-68(73)60(52-43-31-23-15-7)55-47-39-35-27-19-11-3)65(70(75)78-63)80-69(74)61(53-44-32-24-16-8)56-48-40-36-28-20-12-4/h58-63H,9-57H2,1-8H3/t58?,59?,60?,61?,62-,63+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWBEINAQKIQLZ-CMRBMDBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)OCC(C1C(=C(C(=O)O1)OC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC(CCCCCC)C(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)OC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H128O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801018694
Record name Tetrahexyldecyl ascorbate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1129.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahexyldecyl ascorbate

CAS RN

183476-82-6, 161436-56-2
Record name Nikkol VC-IP
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Record name Tetrahexyldecyl ascorbate
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Record name Tetrahexyldecyl ascorbate
Source EPA DSSTox
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Record name (1S)-1-{(2R)-3,4-bis[(2-hexyldecanoyl)oxy]-5-oxo-2,5-dihydrofuran-2-yl}ethane-1,2-diyl bis(2-hexyldecanoate)
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Record name L-Ascorbic acid, 2,3,5,6-tetraisohexadecanoate
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Record name ASCORBYL TETRAISOPALMITATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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